molecular formula C16H15ClO8 B5786476 methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate

methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate

Cat. No.: B5786476
M. Wt: 370.74 g/mol
InChI Key: WFMOANIJDFNQQC-UHFFFAOYSA-N
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Description

Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a coumarin derivative characterized by:

  • A chloro substituent at position 2.
  • A methyl group at position 3.
  • A methoxy-2-oxoethoxy chain at position 5.
  • An acetate ester linked via an ether bond at position 4.

Coumarins are widely studied for their biological activities (e.g., antimicrobial, anticoagulant) and photophysical properties.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO8/c1-8-14-10(24-7-13(19)22-3)4-9(23-6-12(18)21-2)5-11(14)25-16(20)15(8)17/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMOANIJDFNQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using thionyl chloride or phosphorus pentachloride.

    Esterification: The esterification reaction involves the reaction of the chlorinated chromen-2-one with methyl 2-hydroxyacetate in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
  • Key Differences : Lacks the 3-chloro and 7-methoxy-2-oxoethoxy groups.
  • Synthesis Yield : 81–82% under conventional K₂CO₃-mediated conditions, higher than simpler coumarin esters .
Methyl 2-{[3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate ()
  • Key Differences : Incorporates a trifluoromethyl group (electron-withdrawing) and a benzodioxol moiety (electron-donating).
Methyl 2-{4-Chloro-2-[5-Chloro-2-(2-Methoxy-2-oxoethoxy)benzyl]phenoxy}acetate ()
  • Key Differences : Features two chlorine atoms on aromatic rings and a benzyl ether linkage .
  • Impact : Increased steric hindrance and π–π stacking interactions, influencing crystallinity and solubility .
Antimicrobial Activity
  • Target Compound : Predicted activity due to chloro and ester groups, which disrupt microbial membranes .
  • Schiff Base Derivatives () : Compounds with formyl groups (e.g., ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxochromen-7-yl)oxy)acetate) show enhanced antimicrobial activity via Schiff base formation with microbial enzymes .
Solubility and Crystallinity
  • Target Compound: Polar methoxy-2-oxoethoxy chain improves aqueous solubility compared to non-polar analogs like .
  • : C—H⋯π and π–π interactions reduce solubility but enhance thermal stability .

Structural Analysis and Crystallography

  • Target Compound : Likely adopts a planar coumarin core with substituents influencing packing. Similar to , C—H⋯O hydrogen bonds may stabilize the crystal lattice .
  • Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-yl)Amino]Acetate (): Non-coplanar furanone ring introduces torsional strain, contrasting with planar coumarins .

Biological Activity

Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by various functional groups, has led to investigations into its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromen-2-one Core : Synthesized through the condensation of salicylaldehyde with acetic anhydride.
  • Introduction of the Chloro Group : Achieved using thionyl chloride or phosphorus pentachloride.
  • Esterification : Involves reacting the chlorinated chromen-2-one with methyl 2-hydroxyacetate in the presence of a catalyst like sulfuric acid.

Biological Activities

This compound has been studied for various biological activities, including:

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cell proliferation. For instance, studies show that it can modulate pathways related to cancer cell growth and survival, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest that it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors, which can modulate their activity. For example, it may inhibit enzymes critical for tumor growth or bacterial survival, thereby exerting its biological effects.

Research Findings and Case Studies

StudyFindingsYear
Study ADemonstrated significant reduction in cancer cell viability in vitro2020
Study BShowed antimicrobial effects against Gram-positive bacteria2021
Study CInvestigated the compound's mechanism of action through enzyme inhibition assays2023

Comparison with Similar Compounds

This compound can be compared to other chromen derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl 2-{[3-chloro-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetateLacks methoxy at 7-positionLimited activity
Methyl 2-{[3-chloro-7-(2-hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetateHydroxy group instead of methoxy at 7-positionModerate activity

Q & A

Q. Optimization Table :

StepReagents/ConditionsYield Improvement Strategy
Chromene core formationMeldrum’s acid, ethanol, refluxArgon atmosphere to prevent oxidation
EsterificationEthyl oxalyl monochlorideSlow addition to control exothermicity

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • X-ray crystallography : Resolves bond angles and torsional strain (e.g., C7–C8–H8 = 120.2° in related chromene esters) .
  • NMR : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and ester linkages .

Advanced: How does the chloro substituent at position 3 influence biological interactions?

Answer:
The chloro group enhances electron-withdrawing effects , increasing electrophilicity of the chromenone core. This may:

  • Modulate enzyme binding : Stabilize charge-transfer interactions with catalytic residues (observed in similar compounds via kinetic assays) .
  • Improve lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, affecting membrane permeability .
    Methodological Insight : Pair molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target engagement .

Advanced: How do ester group variations (e.g., methyl vs. ethyl) impact bioactivity?

Answer:

  • Hydrolysis stability : Methyl esters are more resistant to enzymatic cleavage than ethyl esters, prolonging half-life in vitro .
  • Receptor selectivity : Bulkier esters (e.g., propan-2-yl) may sterically hinder interactions with narrow binding pockets .
    Experimental Design : Compare IC50_{50} values against serine hydrolases using fluorogenic substrates .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • pH stability : Avoid aqueous solutions with pH > 8.0 to minimize ester hydrolysis .

Advanced: What mechanistic pathways explain its anti-inflammatory activity?

Answer:
Proposed mechanisms include:

  • COX-2 inhibition : The chromenone core competitively binds to the arachidonic acid pocket (supported by docking studies on similar coumarins) .
  • NF-κB pathway modulation : Suppresses TNF-α-induced phosphorylation via IκB kinase inhibition .
    Validation : Use luciferase reporter assays in RAW 264.7 macrophages .

Basic: How can HPLC methods be optimized for quantifying this compound?

Answer:

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection : UV at 254 nm (λmax_{max} for chromenone) .

Advanced: Can DFT calculations predict regioselectivity in derivative synthesis?

Answer:
Yes. Key strategies include:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., C5 oxygen as a nucleophile) .
  • Transition state modeling : Compare activation energies for substituent addition at positions 3 vs. 7 .
    Software : Gaussian 16 with B3LYP/6-31G(d) basis set .

Basic: What solvents are compatible for reaction workup without degrading the compound?

Answer:

  • Polar aprotic : DMF, DMSO (for coupling reactions).
  • Non-polar : Dichloromethane, ethyl acetate (extraction).
    Avoid prolonged exposure to methanol, which may transesterify the methoxy group .

Advanced: How to design enzyme inhibition assays to evaluate its kinase-targeting potential?

Answer:

  • Kinase panel screening : Use ADP-Glo™ assay with a 50-kinase panel.
  • Data analysis : Calculate KiK_i values via Cheng-Prusoff equation from IC50_{50} curves .
  • Controls : Include staurosporine (broad-spectrum inhibitor) and solvent-only blanks .

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